molecular formula C22H23P B14466023 Phosphine, (4-butylphenyl)diphenyl- CAS No. 65717-69-3

Phosphine, (4-butylphenyl)diphenyl-

Cat. No.: B14466023
CAS No.: 65717-69-3
M. Wt: 318.4 g/mol
InChI Key: ARZQTMGHAIALIW-UHFFFAOYSA-N
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Description

Phosphine, (4-butylphenyl)diphenyl- is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to a 4-butylphenyl group and two phenyl groups. Tertiary phosphines are widely used in various fields, including catalysis, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tertiary phosphines, including Phosphine, (4-butylphenyl)diphenyl-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of 4-butylphenylmagnesium bromide with diphenylchlorophosphine can yield Phosphine, (4-butylphenyl)diphenyl- under controlled conditions .

Industrial Production Methods

Industrial production of tertiary phosphines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired phosphine compounds. Additionally, the purification and isolation processes are optimized to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphine, (4-butylphenyl)diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

    Complexation: The compound can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.

    Complexation: Transition metal salts like palladium chloride and platinum chloride are often used for complexation reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphines.

    Complexation: Metal-phosphine complexes.

Scientific Research Applications

Phosphine, (4-butylphenyl)diphenyl- has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Phosphine, (4-butylphenyl)diphenyl- involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: An organophosphorus compound with two phenyl groups bonded to phosphorus.

    Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups bonded to phosphorus.

    Butylphenylphosphine: A compound with a butyl group and a phenyl group bonded to phosphorus.

Uniqueness

Phosphine, (4-butylphenyl)diphenyl- is unique due to the presence of both a 4-butylphenyl group and two phenyl groups bonded to the phosphorus atom. This specific structure imparts distinct electronic and steric properties, making it suitable for specific catalytic applications and chemical transformations.

Properties

CAS No.

65717-69-3

Molecular Formula

C22H23P

Molecular Weight

318.4 g/mol

IUPAC Name

(4-butylphenyl)-diphenylphosphane

InChI

InChI=1S/C22H23P/c1-2-3-10-19-15-17-22(18-16-19)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18H,2-3,10H2,1H3

InChI Key

ARZQTMGHAIALIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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